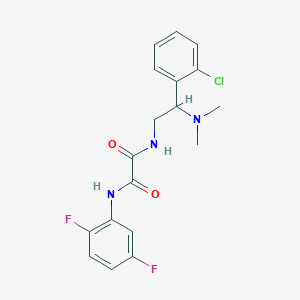

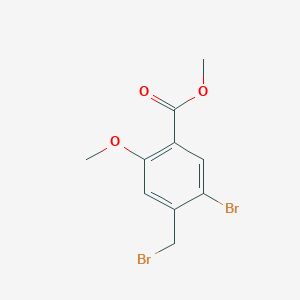

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

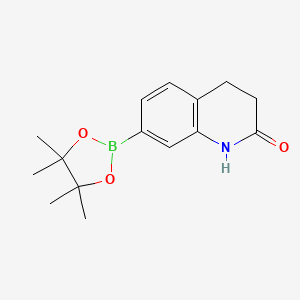

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural. This compound is also known as DDAO, and it is a fluorescent dye that is used in biological imaging and detection.

Scientific Research Applications

GPR14/Urotensin-II Receptor Agonist

A cell-based screen identified a compound structurally related to N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2,5-difluorophenyl)oxalamide as a nonpeptidic agonist of the urotensin-II receptor. This agonist, known as AC-7954, showed significant selectivity and efficacy at the human UII receptor. The enantiopure forms of the compound revealed that its activity predominantly comes from the (+)-enantiomer. This discovery suggests potential pharmacological and research applications, particularly as a drug lead (Croston et al., 2002).

Alzheimer's Disease Diagnostic Tool

In research related to Alzheimer's disease, a derivative of a compound structurally similar to this compound, namely [18F]FDDNP, was used in positron emission tomography (PET) scans. This compound helped in localizing and quantifying neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, offering a noninvasive technique to monitor the progression of these neuropathological features (Shoghi-Jadid et al., 2002).

Polymer Chemistry Applications

A study in polymer chemistry utilized a compound related to this compound for surface-initiated nitroxide-mediated radical polymerization (NMRP). This process involved grafting 2-(dimethylamino)ethyl acrylate (DMAEA) from microspheres, leading to the development of functional polymers with potential applications in various industries (Bian & Cunningham, 2006).

Fluorescent Labeling

Another application in biochemical research involved the activation of carboxyfluorescein, a compound structurally akin to this compound. This activation was achieved using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride, leading to the production of succinimidyl and pentafluorophenyl esters. These esters are crucial for fluorescent labeling in biological studies, facilitating the visualization of cellular and molecular processes (Adamczyk et al., 1997).

properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2,5-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF2N3O2/c1-24(2)16(12-5-3-4-6-13(12)19)10-22-17(25)18(26)23-15-9-11(20)7-8-14(15)21/h3-9,16H,10H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWRDJUCUUSSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)

![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)

![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)

![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)